3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

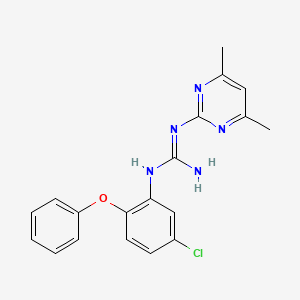

3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in regulating the transport of ions and water across cell membranes in various tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene can cause cystic fibrosis, a life-threatening genetic disorder that affects approximately 70,000 people worldwide.

Mechanism of Action

3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide acts as a reversible and voltage-independent inhibitor of CFTR. It binds to the cytoplasmic side of the CFTR channel and blocks the movement of chloride ions through the pore. 3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide has been shown to inhibit both wild-type and mutant forms of CFTR, including the most common mutation that causes cystic fibrosis, ΔF508.

Biochemical and physiological effects:

3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In airway epithelia, 3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide has been shown to reduce the volume and viscosity of airway surface liquid, which can help to improve lung function in patients with cystic fibrosis. In pancreatic ducts, 3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide has been shown to inhibit bicarbonate secretion, which can lead to the formation of pancreatic stones and chronic pancreatitis. In sweat glands, 3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide has been shown to reduce sweat chloride concentration, which can be used as a diagnostic tool for cystic fibrosis.

Advantages and Limitations for Lab Experiments

3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide has several advantages for use in lab experiments. It is a highly specific inhibitor of CFTR and has been extensively validated in a variety of experimental systems. It is also relatively easy to use and has a well-defined mechanism of action. However, there are also some limitations to its use. 3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide is not a perfect inhibitor and can have off-target effects on other ion channels and transporters. It is also relatively expensive and may not be accessible to all researchers.

Future Directions

There are several future directions for research involving 3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide. One area of interest is the development of more potent and selective CFTR inhibitors that could be used as potential therapies for cystic fibrosis. Another area of interest is the use of 3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide in combination with other drugs to enhance its efficacy and reduce off-target effects. Finally, there is a need for further research to fully understand the biochemical and physiological effects of 3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide in various tissues and disease states.

Synthesis Methods

3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves the reaction of 2-chloro-6-fluoroaniline with 4-isopropylbenzaldehyde to form an intermediate compound, which is then reacted with acryloyl chloride to yield 3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide. The final product is obtained through purification by column chromatography.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide has been widely used in scientific research to study the function and regulation of CFTR. It has been shown to inhibit CFTR-mediated chloride secretion in various tissues, including airway epithelia, sweat glands, and pancreatic ducts. 3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide has also been used to study the role of CFTR in other physiological processes, such as bicarbonate secretion, mucus secretion, and inflammation.

properties

IUPAC Name |

(E)-3-(2-chloro-6-fluorophenyl)-N-(4-propan-2-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO/c1-12(2)13-6-8-14(9-7-13)21-18(22)11-10-15-16(19)4-3-5-17(15)20/h3-12H,1-2H3,(H,21,22)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIHSAABHPHNKW-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C=CC2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5741917.png)

![N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5741925.png)

![N-2-adamantyl-3-[(2,4-dihydroxybenzoyl)hydrazono]butanamide](/img/structure/B5741938.png)

![1-[(2-tert-butylphenoxy)acetyl]pyrrolidine](/img/structure/B5741947.png)

![2-[(4-methoxybenzyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5741948.png)

![2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid](/img/structure/B5741963.png)

![5,5-dimethyl-3-[2-(5-methyl-2-nitrophenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5741995.png)

![N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5742002.png)